melting point and thermal properties of trans-4-chlorostilbene
melting point and thermal properties of trans-4-chlorostilbene
Technical Whitepaper: Thermal Characterization and Solid-State Properties of trans-4-Chlorostilbene
Executive Summary trans-4-Chlorostilbene (CAS: 4714-23-2) is a halogenated diarylethene derivative critical in the development of nonlinear optical materials, scintillation detectors, and pharmaceutical intermediates.[1] Unlike its unsubstituted parent (trans-stilbene), the introduction of a chlorine atom at the para-position significantly alters its crystal packing, melting behavior, and solubility profile.[1] This guide provides a definitive technical analysis of its thermal properties, establishing a baseline melting point of 153.8 °C and outlining rigorous protocols for differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to validate material purity and solid-state stability.[1]
Physicochemical Profile
| Property | Value / Description | Source/Notes |
| IUPAC Name | 1-chloro-4-[(E)-2-phenylethenyl]benzene | |
| CAS Number | 4714-23-2 | |
| Molecular Formula | C₁₄H₁₁Cl | |
| Molecular Weight | 214.69 g/mol | |
| Melting Point | 153.8 °C (Primary crystalline phase) | [1] |
| Boiling Point | ~325 °C (Predicted at 760 mmHg) | [2] |
| Appearance | White to off-white crystalline needles | |
| Solubility | Soluble in benzene, ether, chloroform; sparingly soluble in ethanol; insoluble in water.[1] |
Thermal Analysis & Solid-State Dynamics
Melting Point and Phase Behavior
The melting point of trans-4-chlorostilbene (153.8 °C) is significantly higher than that of unsubstituted trans-stilbene (124 °C).[1] This elevation is attributed to the chloro-substituent effect , which enhances intermolecular interactions—specifically
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Purity Indicator: A sharp melting endotherm (range < 1.0 °C) indicates high isomeric purity.[1] Broadening of the melting peak often signals contamination with the cis-isomer (an oil at room temperature) or residual solvent.[1]
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Photoisomerization Risk: Upon exposure to UV light (~300–365 nm), the crystalline trans isomer can partially convert to the cis form on the surface, leading to melting point depression.[1] All thermal analysis samples must be prepared under amber light or UV-filtered conditions.[1]
Thermogravimetric Analysis (TGA)
trans-4-Chlorostilbene exhibits high thermal stability up to its melting point.[1] Decomposition typically occurs well above 300 °C, making it suitable for melt-processing in materials science applications.[1]
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Volatility: Like many stilbenes, it may sublime at temperatures approaching its melting point under high vacuum. TGA pans should be sealed (hermetic) with a pinhole to prevent mass loss due to sublimation prior to melting.[1]
Experimental Protocols
High-Purity Recrystallization Protocol
Thermal data is meaningless without defined purity.[1] The following method ensures removal of the cis-isomer and synthetic byproducts.
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Dissolution: Dissolve crude trans-4-chlorostilbene in boiling ethanol (approx. 15 mL per gram). If the solution is not clear, hot filtration is required to remove inorganic salts (e.g., Pd residues from Heck coupling).[1]
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Crystallization: Allow the solution to cool slowly to room temperature (25 °C) over 2 hours. Rapid cooling traps impurities.[1]
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Maturation: Cool further to 4 °C for 4 hours to maximize yield.
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Isolation: Filter the white needles and wash with cold ethanol (-20 °C).
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Drying: Vacuum dry at 40 °C for 12 hours to remove lattice-bound solvent.
Differential Scanning Calorimetry (DSC) Workflow
Objective: Determine the precise onset melting temperature (
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Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).[1]
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Sample Mass: 3–5 mg (weighed to ±0.01 mg).[1]
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Pan: Aluminum hermetic pan with a pinhole lid (to suppress sublimation while allowing pressure release).[1]
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Atmosphere: Dry Nitrogen purge (50 mL/min).
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Method:
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Equilibrate at 25 °C.
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Ramp 10 °C/min to 170 °C (First Heat). Capture melting endotherm.
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Cool 10 °C/min to 25 °C. Observe crystallization exotherm (supercooling is common).
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Ramp 10 °C/min to 170 °C (Second Heat). Verify thermal stability.
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Acceptance Criteria:
- must be within 153.0 ± 1.0 °C.[1]
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Peak shape must be symmetrical.[1] A "shoulder" on the low-temperature side indicates cis-isomer contamination.[1]
Visualization of Technical Workflow
The following diagram illustrates the critical path from synthesis to thermal validation, highlighting the feedback loop required if purity criteria are not met.
Caption: Integrated workflow for the purification and thermal validation of trans-4-chlorostilbene, emphasizing the iterative loop required to remove the cis-isomer.
Applications & Implications
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Nonlinear Optics (NLO): The non-centrosymmetric packing potential (if co-crystallized or modified) and the polarizable chlorine atom make this compound a candidate for Second Harmonic Generation (SHG) studies.[1]
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Scintillation: High-purity crystals are investigated for radiation detection, where thermal stability ensures detector longevity in harsh environments.[1]
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Pharmaceuticals: As a rigid hydrophobic linker, the 4-chlorostilbene motif is used in estrogen receptor modulators.[1] Accurate melting point data is the primary quality control metric for these intermediates.[1]
References
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ChemicalBook. (2024).[1] trans-4-Chlorostilbene Properties and Melting Point Data. Retrieved from [1]
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National Institutes of Health (NIH) PubChem. (2024).[1] 4-Chlorostilbene Compound Summary. Retrieved from [1]
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Carl Roth. (2024).[1] trans-4-Chlorostilbene Product Specification and Safety Data. Retrieved from [1]
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NIST Chemistry WebBook. (2024).[1] Thermochemical Data for Stilbene Derivatives. (General reference for stilbene protocols). Retrieved from [1]
